Higher Lipophilicity Drives Distinct Partitioning Behaviour Relative to 4‑Fluoro Analogue
The 4‑bromo substitution increases the compound's computed lipophilicity by approximately 0.7–1.0 logP units compared with the 4‑fluoro analogue, a difference that can meaningfully alter membrane permeability and non‑specific protein binding in cellular assays [1][2]. While the 4‑fluoro analogue has a molecular weight of 250.27 g mol⁻¹, the target compound weighs 311.17 g mol⁻¹, reflecting the heavier bromine atom . No experimental logP data are available for either compound; the values are computed using the XLogP3‑AA algorithm (PubChem) and the ZINC pipeline [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.1 (PubChem CID 3311305) or 2.446 (ZINC193664500) |
| Comparator Or Baseline | 4‑Fluoro‑N‑(2‑oxoazepan‑3‑yl)benzamide: logP not publicly reported; estimated ~1.4 based on Hansch π constants (F = 0.14, Br = 0.86; Δπ ≈ 0.72). |
| Quantified Difference | Estimated ΔlogP ≈ +0.7 (bromo vs. fluoro) based on substituent hydrophobicity constants. |
| Conditions | Computed values; no experimental logP measurements identified. |
Why This Matters
Procurement of the 4‑bromo variant ensures a higher and tunable lipophilicity window for SAR exploration, which cannot be achieved with the 4‑fluoro analogue.
- [1] PubChem CID 3311305: XLogP3‑AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/624726-60-9 (accessed 2026‑05‑02). View Source
- [2] ZINC193664500: logP = 2.446. https://zinc.docking.org/substances/ZINC000193664500/ (accessed 2026‑05‑02). View Source
